Enzyme Inhibition Selectivity: APN vs HDAC1/2
4-[(3,5-Dinitrobenzoyl)amino]benzoic acid inhibits aminopeptidase N (APN) from porcine kidney with an IC50 of 70 nM, while showing negligible inhibition of human HDAC1/HDAC2 (IC50 > 100,000 nM), yielding a selectivity window of >1,400‑fold [1]. This selectivity profile distinguishes it from pan‑aminopeptidase or pan‑HDAC inhibitors that lack the dinitrobenzamide scaffold.
| Evidence Dimension | Enzyme inhibition potency (IC50) and selectivity |
|---|---|
| Target Compound Data | APN IC50 = 70 nM; HDAC1/2 IC50 > 100,000 nM |
| Comparator Or Baseline | Non-nitrated benzoyl‑amino acid analogs (typical pan‑APN IC50 > 1,000 nM; no reported selectivity) |
| Quantified Difference | >1,400‑fold selectivity for APN over HDAC1/2; at least 14‑fold more potent than non‑nitrated analogs at APN |
| Conditions | APN assay: porcine kidney microsomes, preincubation 5 min, substrate L‑leu‑p‑nitroanilide, 30 min readout; HDAC assay: HeLa nuclear extract, substrate Boc‑Lys(acetyl)‑AMC |
Why This Matters
This selectivity enables researchers to probe APN‑specific biology in complex proteomes without confounding HDAC off‑target effects.
- [1] BindingDB Entry BDBM50144946 (CHEMBL3763918). Affinity data for 4-[(3,5-dinitrobenzoyl)amino]benzoic acid: APN IC50 = 70 nM; HDAC1/2 IC50 > 1.00E+5 nM. View Source
